Perfluoroundecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Perfluoroundecanoic acid (PFUA) is a man-made chemical belonging to the class of per- and polyfluoroalkyl substances (PFAS) []. Due to its unique properties, PFUA has been used in various industrial applications, but concerns about its environmental persistence, bioaccumulation potential, and potential health effects have led to its increasing presence in scientific research.

Environmental fate and transport studies

One area of research focuses on understanding the environmental fate and transport of PFUA. Scientists are investigating how PFUA enters the environment, how it behaves in different environmental compartments (water, air, soil), and how it degrades or transforms over time []. These studies are crucial for assessing potential exposure pathways for humans and ecological receptors.

Health effects research

Another area of active research is investigating the potential health effects of PFUA exposure in humans and animals. Studies have explored associations between PFUA exposure and various health outcomes, including:

- Developmental effects: Studies suggest potential associations between prenatal PFUA exposure and adverse birth outcomes, such as low birth weight and developmental delays [].

- Immune function: Research suggests PFUA exposure may suppress the immune system, potentially increasing susceptibility to infections [].

- Cancer: Some studies have reported possible links between PFUA exposure and certain types of cancer, such as kidney and testicular cancer, but the evidence remains inconclusive and further research is needed [].

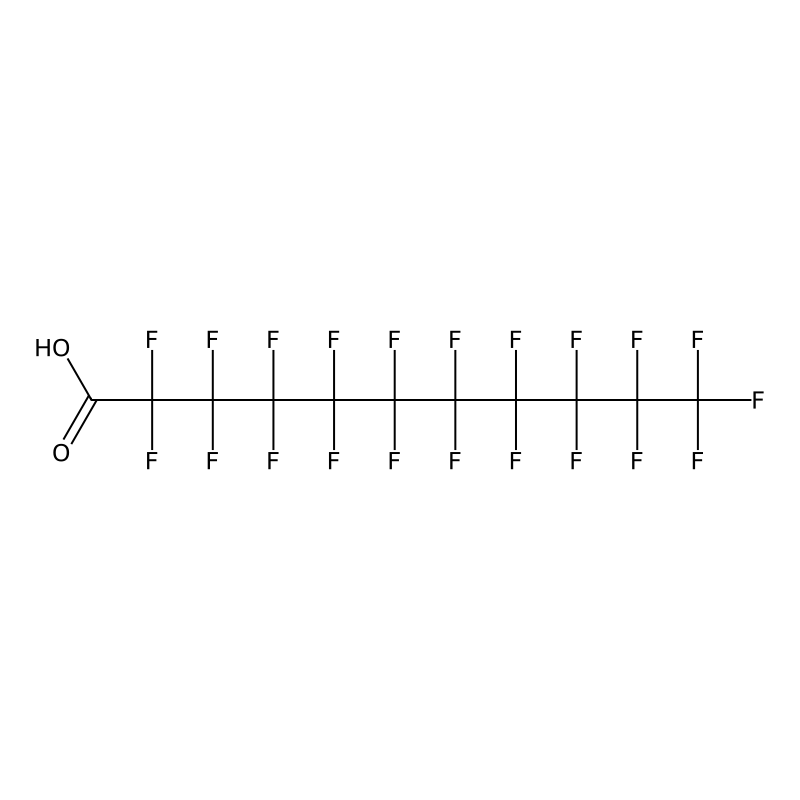

Perfluoroundecanoic acid is a perfluoroalkyl acid characterized by a carbon chain of eleven carbons, where all hydrogen atoms are replaced by fluorine atoms except for the terminal carboxylic group. This compound has gained attention due to its environmental persistence and potential health impacts. It is part of a larger class of chemicals known as per- and polyfluoroalkyl substances, which have been used in various industrial applications since the 1950s. Perfluoroundecanoic acid has been detected in various environmental matrices, including water, soil, and biota, raising concerns about its bioaccumulation and toxicity .

- Electrochemical Fluorination: This method involves the electrochemical hydrolysis of hydrofluoric acid, producing perfluorinated compounds from carboxylic acids or acyl chlorides.

- Telomerization: A commercially viable method that uses pentafluoroethyl iodide as a starting material to synthesize perfluoroundecanoic acid through a series of reactions involving radical intermediates.

The compound is resistant to hydrolysis and thermal degradation, making it stable in various environmental conditions .

Research indicates that perfluoroundecanoic acid can induce oxidative stress and DNA damage in biological systems. Studies on male Swiss mice have shown that exposure to this compound can lead to reproductive dysfunctions and pathophysiological changes due to oxidative stress mechanisms. Specifically, it has been linked to increased DNA double-strand breaks, potentially leading to mutations and genomic instability . Additionally, it has been observed to inhibit peroxisomal β-oxidation, a critical metabolic process for energy production from fatty acids .

The synthesis of perfluoroundecanoic acid primarily involves two methods:

- Electrochemical Fluorination:

- Starting materials include carboxylic acids or acyl chlorides.

- The process involves the electrolysis of hydrofluoric acid at controlled voltages.

- Telomerization:

- Utilizes pentafluoroethyl iodide as a precursor.

- This method produces perfluorinated acids through radical reactions.

Both methods yield perfluorinated compounds with high purity and stability .

Perfluoroundecanoic acid has been utilized in various applications due to its unique properties:

- Coatings: Used in stain-resistant coatings for textiles and carpets.

- Industrial Uses: Employed in the manufacturing of nonstick cookware and waterproof clothing.

- Environmental Monitoring: Acts as an indicator for the presence of per- and polyfluoroalkyl substances in environmental samples .

Studies have demonstrated that perfluoroundecanoic acid interacts with biological systems by activating specific nuclear receptors, such as the peroxisome proliferator-activated receptor alpha. This activation can disrupt lipid metabolism and influence various physiological processes. Interaction studies also highlight its potential genotoxic effects through oxidative stress pathways .

Several compounds share structural similarities with perfluoroundecanoic acid, including:

| Compound Name | Carbon Chain Length | Unique Features |

|---|---|---|

| Perfluoroctanoic acid | 8 | Widely studied for its environmental persistence |

| Perfluorononanoic acid | 9 | Similar applications but shorter carbon chain |

| Perfluorodecanoic acid | 10 | Intermediate chain length compared to others |

Uniqueness of Perfluoroundecanoic Acid

Perfluoroundecanoic acid stands out due to its longer carbon chain compared to other perfluoroalkyl acids, which may contribute to its increased toxicity and environmental persistence. Its ability to induce significant biological effects at low concentrations further emphasizes its unique profile among similar compounds .

Perfluoroundecanoic acid, a persistent environmental contaminant belonging to the perfluoroalkyl carboxylic acid family, exhibits various toxicological mechanisms that impact biological systems [1]. This eleven-carbon chain compound has been detected in human blood, environmental matrices, and wildlife, raising concerns about its potential adverse effects on health [2]. Research has demonstrated that perfluoroundecanoic acid exerts its toxicity through multiple pathways, affecting immune function, metabolic processes, and reproductive systems [3].

Immunological Impacts

Perfluoroundecanoic acid has been shown to significantly influence immune system function through various mechanisms that can lead to immunosuppression and altered immune responses [4]. These effects have been documented in both experimental models and through mechanistic studies examining specific immune pathways [3].

Autoimmune Responses in Experimental Models

Experimental studies have demonstrated that perfluoroundecanoic acid exposure can accelerate autoimmune responses in susceptible animal models [3]. In non-obese diabetic mice, a model for studying autoimmune diabetes, perfluoroundecanoic acid exposure significantly increased pancreatic insulitis development, which is a prerequisite for autoimmune diabetes [3]. This effect was observed at exposure levels of 300 μg/l, where the compound triggered increased infiltration of immune cells into pancreatic islets [3].

Research has shown that perfluoroundecanoic acid exposure alters the balance of immune cell populations and cytokine production that regulate autoimmune responses [3]. In non-obese diabetic mice, exposure to perfluoroundecanoic acid resulted in changes to cytokine secretion from splenocytes, with differential effects observed at various exposure levels [3]. These changes included alterations in interleukin-2, interleukin-6, and interferon-gamma production following immune cell stimulation [3].

| Cytokine | Effect of Perfluoroundecanoic Acid Exposure | Experimental Model |

|---|---|---|

| Interleukin-2 | Increased production at low exposure doses | Non-obese diabetic mice splenocytes |

| Interleukin-6 | Decreased production (LPS-induced) at low doses; increased production (ConA-induced) at high doses | Non-obese diabetic mice splenocytes |

| Interferon-gamma | Increased production at high exposure doses | Non-obese diabetic mice splenocytes |

Interestingly, while perfluoroundecanoic acid accelerated insulitis development in experimental models, this did not necessarily translate to increased diabetes incidence [3]. In fact, some studies observed a trend toward reduced diabetes incidence at certain exposure levels, suggesting a complex, non-monotonic dose-response relationship that warrants further investigation [3].

Macrophage Dysfunction and Inflammatory Pathways

Perfluoroundecanoic acid has been shown to impair macrophage function, which plays a critical role in immune surveillance and tissue homeostasis [3]. Studies have demonstrated that exposure to this compound reduces phagocytic activity in peritoneal macrophages, compromising their ability to clear apoptotic cells and cellular debris [3]. This impairment in macrophage function was observed in non-obese diabetic mice exposed to perfluoroundecanoic acid, with a reduction in phagocytic cells compared to control groups [3].

The compound also appears to affect tissue-resident macrophages in pancreatic islets, with studies showing a trend toward decreased numbers of these cells following perfluoroundecanoic acid exposure [3]. This reduction in tissue-resident macrophages, combined with impaired phagocytic function, may contribute to the increased number of apoptotic cells observed in pancreatic islets prior to insulitis development [3].

Research on related perfluoroalkyl substances has provided insights into potential inflammatory pathways affected by these compounds [5]. Studies on perfluorodecanoic acid, a structurally similar compound, have shown that it can inhibit immune responses in the liver by suppressing inflammasome assembly [5]. This includes decreased expression of interleukin-1β and interleukin-18, as well as reduced mRNA levels of inflammasome components [5]. Additionally, flow cytometry results revealed significant inhibition of T helper 1 cell differentiation in the livers of perfluorodecanoic acid-treated mice [5].

The immunosuppressive effects of perfluoroalkyl substances, including perfluoroundecanoic acid, have been reported in epidemiological studies as associations between exposure and reduced vaccine response and increased risk of infections in early childhood [3]. While evidence regarding autoimmunity is sparse, recent studies have reported higher serum levels of certain perfluoroalkyl substances in type 1 diabetes patients compared to controls [3].

Metabolic Dysregulation

Perfluoroundecanoic acid has been associated with significant metabolic dysregulation, affecting both lipid metabolism and glucose homeostasis [6]. These effects have been observed in various experimental models and contribute to the compound's overall toxicological profile [7].

Lipid Metabolism Perturbations

Exposure to perfluoroundecanoic acid has been shown to cause dose-dependent changes in lipid profiles, with the most profound alterations observed at higher exposure levels [6]. In non-obese diabetic mice exposed to perfluoroundecanoic acid, lipidomic analyses revealed significant disruptions in lipid homeostasis and strong intralipid class correlations [6].

The compound primarily causes downregulation of phospholipids and triacylglycerols containing polyunsaturated fatty acids in circulation [6]. Statistical analysis using ANOVA demonstrated that mice treated with the highest dose of perfluoroundecanoic acid (300 μg/ml) exhibited significantly decreased levels of 47 lipids, including 17 phosphatidylcholines, 2 O-phosphatidylcholines, 3 sphingomyelins, and 10 triacylglycerols, with only one sphingomyelin showing increased levels [6].

| Lipid Class | Effect of Perfluoroundecanoic Acid Exposure | Statistical Significance |

|---|---|---|

| Phosphatidylcholines | Decreased levels (17 species) | Statistically significant |

| O-Phosphatidylcholines | Decreased levels (2 species) | Statistically significant |

| Sphingomyelins | Decreased levels (3 species); Increased levels (1 species) | Statistically significant |

| Triacylglycerols (with polyunsaturated fatty acids) | Decreased levels (10 species) | Statistically significant |

Correlation analysis revealed statistically significant inverse relationships between perfluoroundecanoic acid exposure levels and lipid classes, particularly phosphatidylcholines, O-phosphatidylcholines, and triacylglycerols containing polyunsaturated fatty acids [6]. Individual lipid analysis identified 29 lipids showing negative correlations and one sphingomyelin showing a positive correlation with perfluoroundecanoic acid levels [6].

Network analysis indicated that perfluoroundecanoic acid exposure decreased the normally tightly-controlled process of lipid homeostasis, with associations between lipid classes decreasing with increasing exposure levels [6]. This disruption in lipid metabolism may have functional implications, as polyunsaturated fatty acid-containing triacylglycerols are believed to be involved in apoptosis and protection against lipid peroxide-induced membrane damage under oxidative stress conditions [6].

Studies on related compounds have provided insights into potential mechanisms underlying these lipid metabolism perturbations [6]. Perfluoroalkyl substances can activate peroxisome proliferator-activating receptor alpha, which is involved in regulating lipid metabolism and adipogenesis [6]. They may also disrupt the hepatocyte nuclear factor 4-alpha signaling pathway, which plays a key role in lipid homeostasis in hepatocytes, and suppress the cholesterol seven alpha-hydroxylase enzyme, the rate-limiting enzyme in bile acid synthesis [6].

Glucose Regulation and Insulin Resistance

Perfluoroundecanoic acid has been implicated in disrupting glucose homeostasis and insulin signaling, potentially contributing to metabolic disorders [8]. Studies have shown complex relationships between exposure to this compound and parameters related to glucose regulation and insulin resistance [9].

In a longitudinal analysis from the PIVUS study, inverse relationships were observed between changes in perfluoroundecanoic acid levels and changes in fasting glucose levels over a 10-year period [9]. This association was statistically significant (p = 0.02) and was particularly pronounced in women [9]. Similar findings were reported for perfluorooctanoic acid, suggesting potential sex-specific effects of perfluoroalkyl substances on glucose metabolism [9].

Research on non-obese diabetic mice has shown that perfluoroundecanoic acid exposure can accelerate insulitis development, which may impact pancreatic beta-cell function and subsequently affect insulin production [3]. The compound was found to increase the number of apoptotic cells in pancreatic islets prior to insulitis, potentially through direct cytotoxicity or reduced phagocytic function of tissue-resident macrophages [3].

A scoping review of epidemiological studies examining associations between perfluoroalkyl substances and diabetes, hyperglycemia, or insulin resistance identified complex and sometimes contradictory findings [8]. Some studies reported negative associations between insulin resistance/glucose tolerance and perfluoroalkyl substances, including perfluoroundecanoic acid [8].

Animal studies have provided additional insights into the potential mechanisms by which perfluoroundecanoic acid may affect glucose regulation [8]. In non-obese diabetic mice, exposure to perfluoroundecanoic acid was associated with increased insulitis and beta-cell apoptosis [8]. Other perfluoroalkyl substances have been shown to reduce beta-cell area in early pancreatic islets, decrease overall pancreatic size, and alter insulin gene expression in experimental models [8].

The effects of perfluoroundecanoic acid on glucose regulation appear to involve multiple pathways, including direct effects on pancreatic islets, alterations in immune cell function, and disruption of lipid metabolism, which can indirectly affect insulin sensitivity [3] [6] [8]. The complex, sometimes non-monotonic dose-response relationships observed in some studies suggest that the compound may activate different receptors or pathways at different exposure levels [3].

Reproductive and Developmental Toxicity

Perfluoroundecanoic acid has demonstrated significant reproductive and developmental toxicity in various experimental models [2]. These effects manifest through specific mechanisms targeting reproductive organs and developmental processes [10].

Testicular Leydig Cell Toxicity

Perfluoroundecanoic acid has been shown to specifically target Leydig cells in the testes, which are responsible for testosterone production and male reproductive function [11]. Research has demonstrated that exposure to this compound can significantly impair Leydig cell function through multiple mechanisms [11].

Studies in rats have shown that perfluoroundecanoic acid significantly reduces serum testosterone levels at doses as low as 0.5 mg/kg and markedly decreases Leydig cell numbers at doses as low as 0.1 mg/kg [11]. The compound also reduces the expression of key genes involved in steroidogenesis, including steroidogenic acute regulatory protein (Star) and insulin-like factor 3 (Insl3), at both the transcript and protein levels [11].

Mechanistic investigations have revealed that perfluoroundecanoic acid inhibits important signaling pathways in Leydig cells [11]. The compound significantly decreases the phosphorylation of protein kinase B (AKT1) and mammalian target of rapamycin (mTOR) at doses as low as 0.1 mg/kg and reduces the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) at higher doses [11]. These effects were also observed in vitro, with perfluoroundecanoic acid reducing the phosphorylation of AKT1, AKT2, ERK1/2, and mTOR in Leydig cells at various concentrations after 24 hours of treatment [11].

| Parameter | Effect of Perfluoroundecanoic Acid | Lowest Effective Dose |

|---|---|---|

| Serum testosterone levels | Significant reduction | 0.5 mg/kg |

| Leydig cell number | Marked decrease | 0.1 mg/kg |

| Star and Insl3 transcript levels | Marked reduction | 1.0 mg/kg |

| AKT1 and mTOR phosphorylation | Significant decrease | 0.1 mg/kg |

| ERK1/2 phosphorylation | Significant decrease | 1.0 mg/kg |

Other studies have shown that perfluoroalkyl substances, including perfluoroundecanoic acid, can induce oxidative stress in testicular tissue, which may contribute to their reproductive toxicity [2]. In male Swiss mice, oral administration of perfluoroundecanoic acid for 28 days induced testicular atrophy, decreased sperm count and motility, and increased sperm abnormalities [2]. These effects were associated with alterations in reproductive hormone levels, including increased luteinizing hormone and follicle-stimulating hormone levels and reduced testosterone levels [2].

Histopathological examinations have identified the testes as a potential target organ for perfluoroundecanoic acid toxicity [2]. The compound appears to induce oxidative stress in testicular tissue, as evidenced by increased activities of antioxidant enzymes such as superoxide dismutase and catalase, as well as altered levels of glutathione-related enzymes [2].

Developmental Delays and Fetal Exposure

Perfluoroundecanoic acid has been shown to cross the placental barrier and affect fetal development, leading to various developmental delays and adverse outcomes [10]. Studies have demonstrated that this compound can be detected in fetal tissues, indicating direct fetal exposure during critical developmental periods [12].

In a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test, perfluoroundecanoic acid administration to rats resulted in reduced body weight of pups at birth and inhibited body weight gain at 4 days after birth at a dose of 1.0 mg/kg/day [10]. These effects occurred in the absence of other developmental abnormalities, suggesting that the compound primarily affects growth parameters rather than inducing structural malformations [10].

Research on perfluorodecanoic acid, a structurally similar compound, has shown that it does not produce malformations in C57BL/6N mice but does cause increased fetal mortality and decreased live fetal body weight at maternally toxic doses [13]. This suggests that the developmental toxicity of these compounds may be partly mediated through maternal toxicity [13].

Recent studies have provided direct evidence for the presence of perfluoroalkyl substances in human fetal liver and their metabolic consequences for the developing fetus [12]. These studies have shown that perfluoroalkyl exposure in utero is associated with alterations in key hepatic products as early as the first trimester of gestation [12]. The metabolic changes observed in the fetus resemble those seen in perinatal perfluoroalkyl exposures, which have been linked to susceptibility, initiation, progression, and exacerbation of various metabolic diseases [12].

Perfluoroalkyl substances, including perfluoroundecanoic acid, have been shown to affect fetal-placental-maternal bile acid circulation [12]. In the fetal liver, primary bile acids predominate and are transferred to the mother across the placenta, while secondary bile acids in maternal circulation can be transported back to the fetus through the placenta [12]. Disruption of this delicate balance by perfluoroalkyl substances may have implications for fetal development and metabolic programming [12].

Epidemiological studies have reported associations between maternal exposure to perfluoroalkyl substances and various developmental outcomes, including reduced birth weight and altered reproductive development [14]. Some studies have found that men living in regions with higher exposure to these compounds show reproductive abnormalities, suggesting potential transgenerational effects of prenatal exposure [14].

New Jersey Department of Environmental Protection Reference Dose

The most comprehensive and protective reference dose for perfluoroundecanoic acid has been established by the New Jersey Department of Environmental Protection, setting a value of 1.3 nanograms per kilogram body weight per day [1]. This reference dose was derived through rigorous benchmark dose modeling using data from a critical study conducted by Takahashi and colleagues, which identified increased relative liver weight in male rats as the most sensitive endpoint following 42-day exposure to perfluoroundecanoic acid [1]. The derivation process incorporated a No Observed Adverse Effect Level of 0.1 milligrams per kilogram per day and applied a benchmark dose lower confidence limit of 0.19 milligrams per kilogram per day [1].

A key distinguishing feature of the New Jersey assessment was the application of a dosimetric adjustment factor of 146 to account for the substantial difference in perfluoroundecanoic acid half-life between humans (estimated at 12 years) and laboratory rats (estimated at 30 days) [1]. This interspecies toxicokinetic adjustment resulted in a Human Equivalent Dose of 0.0013 milligrams per kilogram per day [1]. The assessment applied total uncertainty factors of 1000, incorporating factors for intra-human variability (10), interspecies extrapolation (3), study duration less than chronic (10), and potentially more sensitive effects (3) [1].

Alternative State Approaches

Other jurisdictions have developed reference doses using different methodological approaches. The Hawaii Department of Health established a reference dose of 5 nanograms per kilogram per day using a relative potency factor approach based on perfluorooctanoic acid toxicity data [1]. The Texas Commission on Environmental Quality derived a reference dose of 12 nanograms per kilogram per day, though this was based indirectly on perfluorododecanoic acid data due to the assumption that toxicity increases with carbon chain length [1].

The Wisconsin Department of Health Services established a reference dose of 300 nanograms per kilogram per day based on decreased offspring body weight, using a No Observed Adverse Effect Level of 0.3 milligrams per kilogram per day from the same Takahashi study but applying default uncertainty factors rather than chemical-specific dosimetric adjustments [1].

Federal Assessment Status

The United States Environmental Protection Agency Integrated Risk Information System has not yet established a final reference dose for perfluoroundecanoic acid, though assessment activities are ongoing [2]. The Agency has developed reference doses for the related compound perfluorodecanoic acid, establishing values of 2 × 10⁻⁹ milligrams per kilogram per day for both chronic and subchronic exposure based on immune system effects [2].

Cross-Country Regulatory Approaches

The regulatory landscape for perfluoroundecanoic acid varies significantly across different countries and regions, reflecting diverse approaches to managing per- and polyfluoroalkyl substances as a class versus individual chemical assessments.

United States Regulatory Framework

Within the United States, perfluoroundecanoic acid regulation occurs primarily at the state level, with individual states developing their own risk assessment approaches and regulatory standards [3]. The federal approach has focused on broader per- and polyfluoroalkyl substances initiatives, including the 2021 Strategic Roadmap that outlined comprehensive approaches to research, restriction, and remediation [4]. The Environmental Protection Agency has designated perfluorodecanoic acid as a potential hazardous substance under the Comprehensive Environmental Response, Compensation, and Liability Act [5], though similar designation for perfluoroundecanoic acid remains under consideration.

The Fifth Unregulated Contaminant Monitoring Rule includes perfluoroundecanoic acid among the substances requiring monitoring in drinking water systems, with a minimum reporting level of 0.002 micrograms per liter [6]. This monitoring requirement represents a significant step toward establishing comprehensive occurrence data that may inform future regulatory decisions.

European Union Comprehensive Approach

The European Union has adopted a comprehensive approach to per- and polyfluoroalkyl substances regulation that encompasses perfluoroundecanoic acid within broader class-based restrictions [7]. The landmark restriction proposal submitted by Germany, Denmark, the Netherlands, Norway, and Sweden in January 2023 seeks to restrict the manufacture, placing on the market, and use of per- and polyfluoroalkyl substances, with limited derogations for essential uses [7].

Under the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation, perfluoroundecanoic acid falls within the scope of proposed restrictions for long-chain perfluorocarboxylic acids [8]. The European Chemicals Agency is currently evaluating the restriction proposal, with implementation expected between 2025 and 2026 [7]. This approach represents the most comprehensive regulatory framework globally, addressing per- and polyfluoroalkyl substances as a class rather than individual chemical assessments.

Canadian Risk Management Framework

Canada has proposed adding the class of per- and polyfluoroalkyl substances, excluding fluoropolymers, to Schedule 1 of the Canadian Environmental Protection Act as toxic substances [9]. The proposed risk management approach includes a phased prohibition strategy, beginning with firefighting foams and expanding to consumer applications including cosmetics, food packaging materials, and building materials [9].

Policy Developments for Environmental and Human Health Protection

Recent policy developments demonstrate accelerating global momentum toward comprehensive per- and polyfluoroalkyl substances management, with perfluoroundecanoic acid benefiting from class-based approaches that address the entire chemical category.

Essential Use Framework Development

The concept of essential use has emerged as a central policy framework for managing per- and polyfluoroalkyl substances, including perfluoroundecanoic acid [17]. This approach, derived from the Montreal Protocol experience with ozone-depleting substances, focuses on identifying uses that are necessary for health, safety, or societal functioning and for which suitable alternatives do not exist [17].

The European Union's restriction proposal incorporates essential use criteria, though the specific framework continues to evolve through stakeholder consultation processes [7]. The Essential Use Concept provides a structured approach for evaluating whether specific applications of perfluoroundecanoic acid warrant exemptions from broader restrictions [17]. This framework represents a paradigm shift from traditional risk-based approaches toward hazard-based management that recognizes the inherent persistence and bioaccumulation characteristics of per- and polyfluoroalkyl substances.

Drinking Water and Groundwater Protection Initiatives

Policy developments in drinking water protection have focused on establishing protective standards for per- and polyfluoroalkyl substances, though specific standards for perfluoroundecanoic acid remain limited [18]. The United States Environmental Protection Agency's National Primary Drinking Water Regulation for selected per- and polyfluoroalkyl substances provides a model for future expansion to additional compounds including perfluoroundecanoic acid [18].

Groundwater protection policies are evolving to address the unique challenges posed by per- and polyfluoroalkyl substances mobility and persistence [19]. The European Union's Scientific Committee on Health, Environmental and Emerging Risks has recommended groundwater quality standards based on relative potency approaches that could encompass perfluoroundecanoic acid within perfluorooctanoic acid equivalency frameworks [19].

Product Stewardship and Extended Producer Responsibility

Emerging policy frameworks emphasize upstream approaches to per- and polyfluoroalkyl substances management through product stewardship and extended producer responsibility mechanisms [17]. These approaches require manufacturers and importers to take responsibility for the entire lifecycle of products containing per- and polyfluoroalkyl substances, including perfluoroundecanoic acid [20].

The Environmental Protection Network has recommended comprehensive approaches that include stopping the introduction of new per- and polyfluoroalkyl substances, eliminating non-critical uses of existing substances, and preventing environmental exposures [20]. These policy recommendations reflect growing scientific consensus that the persistence and mobility characteristics of per- and polyfluoroalkyl substances require preventive rather than reactive management approaches.

International Cooperation and Harmonization Efforts

The Zürich Statement on Per- and Polyfluoroalkyl Substances represents a significant international scientific consensus on the need for coordinated global action [17]. This statement, endorsed by scientists and regulators from 18 countries, emphasizes the importance of addressing per- and polyfluoroalkyl substances as a class due to their shared characteristics of persistence and potential for long-range transport [17].

The Organization for Economic Co-operation and Development continues to facilitate information exchange and coordination among member countries through the joint OECD/UNEP Global PFC Group [21]. These efforts include regular surveys of risk reduction approaches and the development of harmonized approaches to per- and polyfluoroalkyl substances assessment and management [22].

Policy developments increasingly recognize that perfluoroundecanoic acid, as part of the broader per- and polyfluoroalkyl substances class, requires coordinated international action to address its global distribution and potential for transboundary transport [23]. The Stockholm Convention on Persistent Organic Pollutants provides a model for international cooperation, with long-chain perfluorocarboxylic acids currently under consideration for listing [23].

Enforcement and Compliance Frameworks

Recent policy developments emphasize the importance of effective enforcement mechanisms for per- and polyfluoroalkyl substances regulations [5]. The United States Environmental Protection Agency has announced enforcement discretion policies that focus accountability on significant polluters while protecting passive receivers such as public water utilities [5].

These enforcement frameworks recognize the unique challenges posed by the ubiquitous distribution of per- and polyfluoroalkyl substances and the need to ensure that responsible parties bear the costs of cleanup and remediation [24]. The "polluter pays" principle has become a central tenet of per- and polyfluoroalkyl substances policy development, with specific provisions to protect entities that have received contamination from others [25].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 44 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 41 of 44 companies with hazard statement code(s):;

H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95.12%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

PFAS